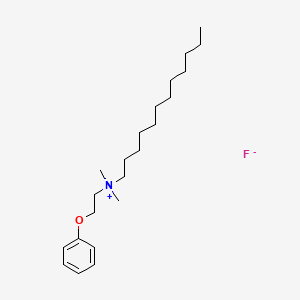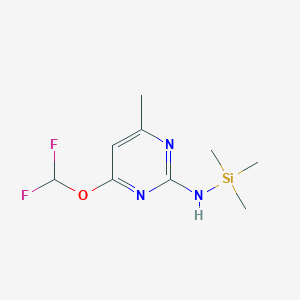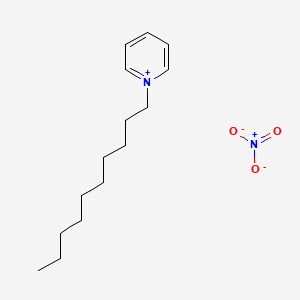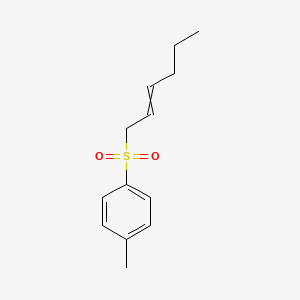amino}ethyl acetate CAS No. 91520-22-8](/img/structure/B14359618.png)
2-{[(2-Chloroethyl)carbamoyl](methyl)amino}ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is an organic compound with a complex structure. It contains functional groups such as chloroethyl, carbamoyl, methylamino, and acetate, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl isocyanate with methylamine to form the intermediate 2-{(2-Chloroethyl)carbamoylamino}ethanol. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate
- 2-{(2-Bromoethyl)carbamoylamino}ethyl acetate
- 2-{(2-Chloroethyl)carbamoylamino}propyl acetate
Uniqueness
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloroethyl group allows for versatile substitution reactions, while the carbamoyl and acetate groups provide stability and solubility.
Properties
CAS No. |
91520-22-8 |
|---|---|
Molecular Formula |
C8H15ClN2O3 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-[2-chloroethylcarbamoyl(methyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H15ClN2O3/c1-7(12)14-6-5-11(2)8(13)10-4-3-9/h3-6H2,1-2H3,(H,10,13) |
InChI Key |
FRADXGGEWNBJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(C)C(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


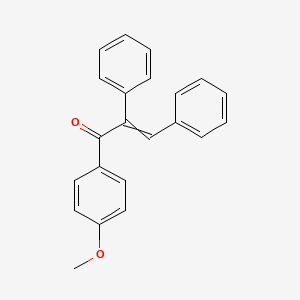

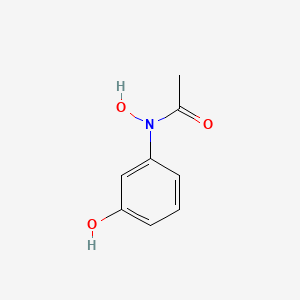
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
